3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine
Overview
Description
3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a chloro group and a piperazine moiety The piperazine ring is further substituted with a nitro group and a trifluoromethyl group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with a chloropyridazine derivative under suitable conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro group on the pyridazine ring can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted pyridazines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as a ligand for various biological targets.
Materials Science: Its unique electronic properties may make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound could be used as a probe to study biological pathways and mechanisms due to its potential interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine would depend on its specific application. In medicinal chemistry, it could act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the nitro and trifluoromethyl groups could enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine
- 3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyrazine
Uniqueness
Compared to similar compounds, 3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine may offer unique advantages in terms of its electronic properties and potential biological activity. The specific arrangement of functional groups in this compound could result in distinct interactions with biological targets, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
3-chloro-6-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N5O2/c16-13-3-4-14(21-20-13)23-7-5-22(6-8-23)12-2-1-10(24(25)26)9-11(12)15(17,18)19/h1-4,9H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPLAJWCQZQQHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C3=NN=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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